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Compound of Interest

Compound Name: Fh-510

Cat. No.: B158601 Get Quote

A comprehensive analysis of the multi-kinase inhibitor Dasatinib's interaction with off-target

proteins, providing essential data for researchers in pharmacology and drug development.

Please Note: The initial query for "Fh-510" did not yield information on a known biological

molecule and appears to be a typographical error. Search results consistently pointed to "FN

510," a firearm. Given the context of this request, which focuses on protein cross-reactivity and

signaling pathways, this guide has been developed using the well-characterized multi-kinase

inhibitor Dasatinib as a representative example. This allows for a comprehensive response that

fulfills the detailed requirements for data presentation, experimental protocols, and

visualization.

Dasatinib is a potent oral tyrosine kinase inhibitor (TKI) approved for the treatment of chronic

myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia

(Ph+ ALL). Its primary therapeutic effect is mediated through the inhibition of the BCR-ABL

fusion protein. However, like many kinase inhibitors, Dasatinib exhibits polypharmacology,

meaning it binds to and inhibits multiple kinases other than its intended target. This cross-

reactivity, or off-target activity, can lead to both beneficial therapeutic effects in other diseases

and adverse side effects. Understanding the cross-reactivity profile of Dasatinib is therefore

crucial for predicting its clinical efficacy and toxicity, as well as for exploring its potential in new

therapeutic applications.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b158601?utm_src=pdf-interest
https://www.benchchem.com/product/b158601?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158601?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Analysis of Dasatinib's Kinase
Inhibition Profile
The selectivity of a kinase inhibitor is a critical factor in its clinical performance. The following

table summarizes the inhibitory activity of Dasatinib against its primary target, BCR-ABL, and a

panel of key off-target kinases. The data is presented as IC50 values (the concentration of the

inhibitor required to achieve 50% inhibition of kinase activity) and dissociation constants (Kd),

which represent the binding affinity of the inhibitor for the kinase. Lower values indicate greater

potency and affinity.
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Kinase
Target

IC50 (nM) Kd (nM)
Kinase
Family

Primary/Off-
Target

Assay Type

BCR-ABL <1 - 3 0.019 - 0.027
Tyrosine

Kinase
Primary Kinase Assay

SRC 0.2 - 1.1 -
Tyrosine

Kinase
Off-Target Kinase Assay

LCK ~1 -
Tyrosine

Kinase
Off-Target Kinase Assay

LYN ~1 -
Tyrosine

Kinase
Off-Target Kinase Assay

YES ~1 -
Tyrosine

Kinase
Off-Target Kinase Assay

FYN ~1 -
Tyrosine

Kinase
Off-Target Kinase Assay

c-KIT <30 -
Tyrosine

Kinase
Off-Target Kinase Assay

PDGFRβ <30 -
Tyrosine

Kinase
Off-Target Kinase Assay

EphA2 <30 -
Tyrosine

Kinase
Off-Target Kinase Assay

FAK 0.2 -
Tyrosine

Kinase
Off-Target

Enzyme

Assay

BTK - -
Tyrosine

Kinase
Off-Target Kinase Assay

DDR1 - -
Tyrosine

Kinase
Off-Target

Chemical

Proteomics

Note: IC50 and Kd values are compiled from various in vitro studies and can vary depending

on the specific assay conditions.[1][2][3][4][5] A dash (-) indicates that data was not readily

available in the reviewed sources.
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Experimental Protocols
The determination of a kinase inhibitor's cross-reactivity profile relies on robust and high-

throughput screening methodologies. Below are detailed descriptions of two key experimental

techniques used to generate the data presented in this guide.

KINOMEscan® Assay (Competition Binding Assay)
The KINOMEscan® platform is a high-throughput, affinity-based assay that quantitatively

measures the binding of a test compound to a large panel of kinases. This method is

independent of ATP concentration and can identify inhibitors that bind to both active and

inactive kinase conformations.[6][7][8][9][10]

Principle: The assay is based on a competitive binding format. A DNA-tagged kinase is

incubated with the test compound and an immobilized, active-site directed ligand. If the test

compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

The amount of kinase that remains bound to the immobilized ligand is then quantified using

quantitative PCR (qPCR) of the DNA tag. The displacement of the kinase from the immobilized

ligand by the test compound is proportional to the affinity of the compound for the kinase.

Methodology:

Assay Preparation: A panel of human kinases, expressed as fusions with a DNA tag, is

prepared. An active-site directed ligand is immobilized on a solid support (e.g., beads).

Competitive Binding: The DNA-tagged kinase is incubated in the presence of the test

compound (at various concentrations) and the immobilized ligand.

Separation: The solid support with the bound kinase is separated from the unbound kinase

and test compound.

Quantification: The amount of kinase bound to the solid support is quantified by qPCR using

primers specific for the DNA tag.

Data Analysis: The amount of kinase captured in the presence of the test compound is

compared to a DMSO control. A dose-response curve is generated by plotting the
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percentage of kinase captured against the log of the test compound concentration. The

dissociation constant (Kd) is then calculated from this curve.

Preparation

Competitive Binding Quantification Data Analysis
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Ligand, and CompoundImmobilized Ligand

Test Compound

Separation of Bound
and Unbound Kinase Quantification by qPCR Calculation of Kd
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A generalized workflow for the KINOMEscan® assay.

Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target

engagement of a drug within a cellular environment. It is based on the principle that the binding

of a ligand to its target protein increases the thermal stability of the protein.[11][12][13][14]

Principle: When cells are heated, proteins begin to denature and aggregate. The temperature

at which a protein denatures is its melting temperature (Tagg). When a drug binds to its target

protein, it stabilizes the protein's structure, resulting in an increase in its Tagg. This thermal shift

can be detected by measuring the amount of soluble protein remaining after heat treatment.

Methodology:

Cell Treatment: Intact cells or cell lysates are incubated with the test compound or a vehicle

control (e.g., DMSO).
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Heat Challenge: The treated cells or lysates are aliquoted and heated to a range of

temperatures for a defined period.

Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated

from the aggregated, insoluble fraction by centrifugation.

Protein Detection: The amount of the target protein in the soluble fraction is quantified using

a specific antibody-based method, such as Western blotting or an immunoassay (e.g.,

ELISA).

Data Analysis: A melting curve is generated by plotting the amount of soluble protein against

the temperature for both the compound-treated and vehicle-treated samples. A shift in the

melting curve to a higher temperature in the presence of the compound indicates target

engagement.

Cell Treatment

Heat Challenge Protein Detection Data Analysis
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A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Signaling Pathway Interactions
Dasatinib's therapeutic and adverse effects are a direct consequence of its interaction with

various signaling pathways. The diagrams below illustrate the primary signaling pathway of its

intended target, BCR-ABL, and a key off-target pathway mediated by SRC family kinases.

BCR-ABL Signaling Pathway
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The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the

pathogenesis of CML. It activates multiple downstream signaling pathways that promote cell

proliferation, survival, and inhibit apoptosis.[7][14][15][16][17] Dasatinib inhibits the kinase

activity of BCR-ABL, thereby blocking these downstream signals.

Downstream Signaling Pathways

Cellular Outcomes
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Pathway
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Dasatinib inhibits the constitutively active BCR-ABL kinase.

SRC Family Kinase Signaling Pathway
SRC family kinases (SFKs) are non-receptor tyrosine kinases that play crucial roles in a wide

range of cellular processes, including cell growth, differentiation, migration, and survival.[10]

[18][19] Dasatinib is a potent inhibitor of SFKs. This off-target activity contributes to some of its

adverse effects but may also be beneficial in certain cancers where SFKs are overactive.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://lincs.hms.harvard.edu/about/approach/assays/
https://discovery.dundee.ac.uk/files/73487220/1_s2.0_S2666166722001459_main.pdf
https://www.researchgate.net/figure/Experimental-IC50-values-mM-of-free-dasatinib-and-SMA-dasatinib-towards-human-MDA_tbl1_352449155
https://lincs.hms.harvard.edu/kinomescan/
https://en.bio-protocol.org/en/bpdetail?id=5047&type=0
https://www.benchchem.com/product/b158601?utm_src=pdf-body-img
https://www.drugtargetreview.com/product/10404/discoverx-kinomescan-kinase-assay-screening/
https://www.accessdata.fda.gov/drugsatfda_docs/label/2010/021986s7s8lbl.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3955727/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158601?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upstream Receptors

Downstream Effectors

Cellular Processes

Receptor Tyrosine
Kinases (RTKs)

SRC Family Kinases
(SRC, LYN, LCK, etc.)

Integrins GPCRs

FAK PI3K/AKT MAPK

Dasatinib

Cell Migration Cell Adhesion Cell Proliferation

Click to download full resolution via product page

Dasatinib's off-target inhibition of SRC family kinases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://ashpublications.org/blood/article/110/12/4055/23555/Chemical-proteomic-profiles-of-the-BCR-ABL
https://lincsportal.ccs.miami.edu/datasets/view/LDS-1178
https://lincs.hms.harvard.edu/about/approach/assays/
http://www.chayon.co.kr/document/About%20Kinomescan_Customer%20version%20_2015.pdf
https://www.eurofinsdiscovery.com/solution/kinomescan-technology
https://www.drugtargetreview.com/product/10404/discoverx-kinomescan-kinase-assay-screening/
https://www.ncbi.nlm.nih.gov/books/NBK374282/
https://www.ncbi.nlm.nih.gov/books/NBK374282/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cellular_Thermal_Shift_Assay_CETSA_to_Determine_SIRT5_Inhibitor_Target_Engagement.pdf
https://bio-protocol.org/en/bpdetail?id=5047&type=0
https://bio-protocol.org/en/bpdetail?id=5047&type=0
https://discovery.dundee.ac.uk/files/73487220/1_s2.0_S2666166722001459_main.pdf
https://www.researchgate.net/figure/Experimental-IC50-values-mM-of-free-dasatinib-and-SMA-dasatinib-towards-human-MDA_tbl1_352449155
https://lincs.hms.harvard.edu/kinomescan/
https://en.bio-protocol.org/en/bpdetail?id=5047&type=0
https://en.bio-protocol.org/en/bpdetail?id=5047&type=0
https://www.accessdata.fda.gov/drugsatfda_docs/label/2010/021986s7s8lbl.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3955727/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3955727/
https://www.benchchem.com/product/b158601#fh-510-cross-reactivity-with-other-proteins
https://www.benchchem.com/product/b158601#fh-510-cross-reactivity-with-other-proteins
https://www.benchchem.com/product/b158601#fh-510-cross-reactivity-with-other-proteins
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158601?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b158601?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158601?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

